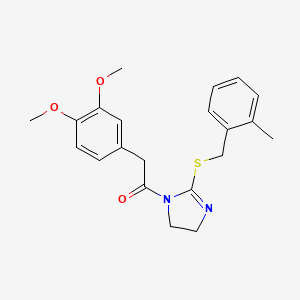

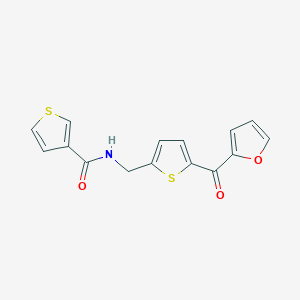

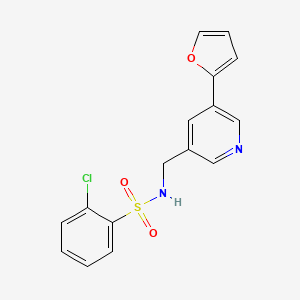

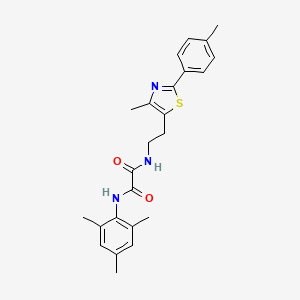

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide” is a derivative of furan/thiophene-2-carboxamide . These compounds are part of a significant class of heterocyclic organic compounds. The presence of the carboxamide scaffold in these compounds has led to a wide range of biological and medicinal activities .

Synthesis Analysis

Furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . The synthetic route was employed, and their chemical structures were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Molecular Structure Analysis

The molecular structure of these compounds was confirmed using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis

These compounds were subjected to three different enzyme inhibition effect tests as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) inhibiting activities .Wissenschaftliche Forschungsanwendungen

Chemoselective Protection of Heteroaromatic Aldehydes

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide demonstrates potential in chemoselective protection. For example, furan-, thiophene-, and N-methylpyrrole-2-carboxaldehydes can be transformed into corresponding N, N'-dimethylimidazolidines without requiring acid catalysis. This process facilitates the protection of aldehydes in the presence of ketones, crucial in organic synthesis (Carpenter & Chadwick, 1985).

Metallation Properties and Synthetic Applications

The compound's derivates have shown excellent yields in the metallation properties of thiophene and furan. This regioselectivity contrasts with other functionalities and exhibits significant implications in synthetic chemistry (Barcock et al., 1994).

Supramolecular Effects on Crystal Packing

The compound plays a role in understanding the supramolecular effects of aromaticity on crystal packing. Studies have shown that heteroatom substitution from O to S in five-membered rings can enhance π-based interactions, vital for crystallography and material science (Rahmani et al., 2016).

Reactivity in Synthesis of Novel Compounds

Its derivatives are instrumental in synthesizing new compounds, like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, with varied electrophilic substitution reactions. This process holds potential for creating diverse organic compounds (Aleksandrov & El’chaninov, 2017).

Palladium-Catalyzed Direct Arylation

The compound is involved in palladium-catalyzed direct arylation, showcasing its utility in organic synthesis and drug discovery. This method tolerates a range of functional groups, providing versatility in chemical reactions (Si Larbi et al., 2012).

Antibacterial Activities

Its derivatives demonstrate significant in vitro antibacterial activities against various clinically isolated drug-resistant bacteria, highlighting its potential in developing new antibacterial agents (Siddiqa et al., 2022).

Inhibitory Effects on Influenza A Virus

Furan-carboxamide derivatives, including this compound, have shown potent inhibitory effects on the influenza A H5N1 virus. These findings open avenues for antiviral drug development (Yongshi et al., 2017).

Wirkmechanismus

Target of Action

The compound N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide is a thiophene-based analog . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets to exert their effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Thiophene derivatives, in general, are known to have diverse pharmacokinetic properties depending on their specific chemical structures .

Result of Action

Thiophene derivatives are known to have a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

Action Environment

The biological activity of thiophene derivatives can be influenced by various factors, including the specific chemical structure of the compound, the biological target, and the physiological environment .

Eigenschaften

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3S2/c17-14(12-2-1-6-19-12)13-4-3-11(21-13)8-16-15(18)10-5-7-20-9-10/h1-7,9H,8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZBYZYYEDIDBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

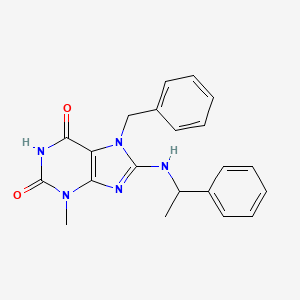

![5-(2-chloro-4-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2938140.png)

![Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate](/img/structure/B2938142.png)

![5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2938143.png)

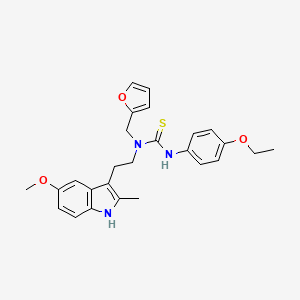

![N-(4-cyanophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2938147.png)

![N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2938151.png)

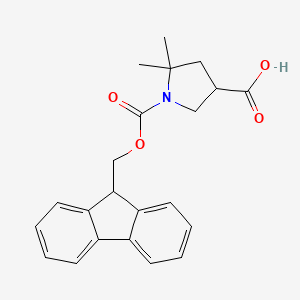

![tert-butyl 3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxylate](/img/structure/B2938158.png)